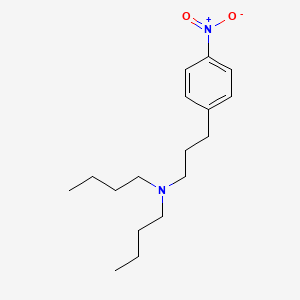

Phenylpropylamine derivative 3

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H28N2O2 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

N-butyl-N-[3-(4-nitrophenyl)propyl]butan-1-amine |

InChI |

InChI=1S/C17H28N2O2/c1-3-5-13-18(14-6-4-2)15-7-8-16-9-11-17(12-10-16)19(20)21/h9-12H,3-8,13-15H2,1-2H3 |

InChI Key |

RQYGHCATHJZLFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CCCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Phenylpropylamine Derivative 3

Novel Synthetic Routes for Phenylpropylamine Derivative 3

The preparation of this compound can be achieved through various synthetic pathways, often starting from readily available precursors. One common approach involves the use of 3-phenyl propanol (B110389) as a starting material. google.com This method includes a substitution reaction to form 1-chloro-3-phenylpropane, which then reacts with a phthalimide (B116566) salt. google.com The resulting intermediate, 2-(3-phenylpropyl)isoindoline-1,3-dione, undergoes hydrazinolysis to yield 3-phenylpropylamine (B116678). google.com This process is noted for its use of inexpensive raw materials, simple reaction conditions, and high yield and purity, making it suitable for industrial production. google.com

Another versatile method starts with 3-Hydroxy-N-methyl-3-phenyl-propylamine, an important intermediate. chemicalbook.com This intermediate can be synthesized through several routes, including the reduction of a substituted propiophenone, reductive ring-opening of 2-methyl-5-phenyl isoxazolidine, or from epoxy styrene (B11656) derivatives. chemicalbook.com For instance, 3-Hydroxy-N-methyl-3-phenyl-propylamine can be obtained with a 90% yield by dissolving its precursor in methanol (B129727) and treating it with sodium borohydride (B1222165) at room temperature. chemicalbook.com

Furthermore, N-substituted derivatives of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine can be prepared by the condensation of N-substituted derivatives of N-methyl-3-phenyl-3-hydroxypropylamine with p-trifluoromethylchlorbenzene. googleapis.com These derivatives can then be converted to the final product through basic hydrolysis and/or catalytic hydrogenolysis. googleapis.com

A deaminative halogenation reaction has also been optimized using 1-methyl-3-phenylpropylamine (B141231) as a model substrate. researchgate.net This reaction, which uses an N-anomeric amide as a nitrogen-deletion reagent, can be applied to both aliphatic and aromatic amines. researchgate.net

The following table summarizes a selection of synthetic methods for this compound and related compounds.

| Starting Material | Key Reagents | Product | Yield | Reference |

| 3-Phenyl Propanol | Thionyl chloride, Phthalimide potassium salt, Hydrazine hydrate | 3-Phenylpropylamine | 95.7% | google.com |

| 2a (precursor) | Sodium borohydride, Methanol | 3-Hydroxy-N-methyl-3-phenyl-propylamine | 90% | chemicalbook.com |

| N-substituted N-methyl-3-phenyl-3-hydroxypropylamine | p-Trifluoromethylchlorbenzene | N-substituted N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine | Not specified | googleapis.com |

| 1-Methyl-3-phenylpropylamine | N-anomeric amide, CBr4 | Secondary bromide derivative | 72% | researchgate.net |

Stereoselective Synthesis of this compound Enantiomers

The stereoselective synthesis of chiral amines like the enantiomers of this compound is of significant interest. One established method involves the use of ω-transaminases for the asymmetric synthesis of (S)-1-methyl-3-phenylpropylamine. d-nb.info This biocatalytic approach has been shown to be effective, and process engineering strategies can enhance the reaction's efficiency. d-nb.info

Another strategy for achieving enantiomeric enrichment is through the preferential metabolism of one enantiomer by microorganisms. google.com For instance, in the case of R,S-1-methyl-3-phenylpropylamine, certain yeast species can preferentially metabolize the S-form. google.com Furthermore, omega-amino acid transaminases can be used to preferentially convert one chiral form to a ketone, thus enriching the other enantiomer. google.com Enantiomeric excesses (ee's) of 90% or greater can be achieved with this method. google.com

The stereospecific synthesis of 3-aryloxy-arylpropylamines often utilizes enantiomers of 3-hydroxy-3-arylpropylamines as chiral precursors. google.com These precursors can be prepared by either stereospecific reduction of a ketone or by resolution of the alcohol. google.com However, direct aromatic displacement reactions with optically pure starting materials can sometimes lead to epimerization at the chiral center. google.com

Key approaches to stereoselective synthesis include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules like amino acids or sugars as starting materials. ethz.ch

Resolution: Separating a racemic mixture into its constituent enantiomers through chemical, chromatographic, or enzymatic methods. ethz.ch

Chiral Auxiliaries: Temporarily attaching a chiral molecule to guide the stereochemical outcome of a reaction. ethz.ch

Enantioselective Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. ethz.ch

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity. In the synthesis of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine, the etherification step using 1-chloro-4-trifluoromethylbenzene is a key stage. Optimized conditions for this reaction include a molar ratio of 1:1.3 (alcohol to aryl chloride), using N-methylpyrrolidone (NMP) as the solvent, and maintaining a temperature of 80°C under a nitrogen atmosphere.

For the deaminative halogenation of 1-methyl-3-phenylpropylamine, the reaction was optimized by the slow addition of an N-anomeric amide in the presence of a halogen source like CBr4, resulting in a 72% yield of the secondary bromide. researchgate.net

In biocatalytic syntheses, such as the transaminase-mediated synthesis of (S)-1-methyl-3-phenylpropylamine, factors like reactor geometry, working volumes, and operating parameters are investigated to enhance reaction yield and product recovery. d-nb.info For example, reducing the thickness of the reaction phase while continuously stirring and reducing the volume of the extraction phase led to 85% of the product being extracted. d-nb.info

Preparation of this compound Analogues and Isomers for Structure-Activity Relationship Studies

The synthesis of analogues and isomers of this compound is essential for structure-activity relationship (SAR) studies. These studies help in understanding how modifications to the chemical structure affect the compound's biological activity.

For instance, a series of tripeptide analogs incorporating the 3-phenylpropane-1,2-diamine (B1211460) scaffold were designed and synthesized to evaluate their inhibitory activity against aminopeptidase (B13392206) N (APN). nih.gov Similarly, various substituted 3-phenylpropylamine derivatives have been prepared to investigate their potential in treating ophthalmic diseases. google.com

SAR studies on a series of googleapis.comd-nb.infotriazolo[1,5-a]pyrimidines, which include a 3-phenylpropylamino moiety, have established clear requirements for optimal anticancer activity. researchgate.net These studies revealed that specific halogen substitutions on an aniline (B41778) ring at another position of the scaffold led to the greatest antiproliferative activity. researchgate.net

The general approach to preparing analogues involves coupling 3-phenylpropylamine with various carboxylic acids or other reactive molecules. nih.gov For example, N-(3-phenylpropyl)benzamide derivatives can be synthesized by coupling a substituted benzoic acid with 3-phenylpropylamine. nih.gov

Analytical Techniques for Confirmation of this compound Structure and Purity (Excluding Basic Identification Data)

A variety of advanced analytical techniques are employed to confirm the structure and assess the purity of this compound and its related compounds.

Advanced Spectroscopic Characterization in Research Settings (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural elucidation of organic molecules. jeolusa.com

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. jeolusa.com For example, 1H NMR spectra of various N-(3-phenylpropyl)benzamide analogues have been used to confirm their structures, showing characteristic chemical shifts for the different protons in the molecules. nih.govscispace.com NMR is considered a definitive verification method for new compounds. jeolusa.com The integration of MS and NMR data provides a robust strategy for confident compound identification. frontiersin.orgnih.gov

Mass Spectrometry is used to determine the molecular weight and elemental composition of a compound. jeolusa.com LCMS (Liquid Chromatography-Mass Spectrometry) is frequently used to confirm the molecular weight of synthesized compounds, as seen in the characterization of various 3-phenylpropylamine derivatives where the m/z value corresponding to the protonated molecule (M+H) is reported. nih.gov

Vibrational Spectroscopy , such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, can also be used for characterization. The vibrational spectra of 3-phenylpropylamine inclusion compounds have been reported, with detailed assignments of the bands corresponding to the ligand molecule and the polymeric sheet. researchgate.net

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for determining the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds. helsinki.fiwhitman.edu In the synthesis of 3-phenylpropylamine, HPLC was used to determine the purity of the final product, achieving purities as high as 98.4%. google.com HPLC methods can be developed to separate the main compound from any impurities or degradation products. npra.gov.my Peak purity analysis using a photodiode array (PDA) detector is often employed in forced degradation studies to ensure that a chromatographic peak is not composed of multiple co-eluting compounds. chromatographyonline.comsepscience.com

Gas Chromatography (GC) is suitable for the analysis of volatile compounds. whitman.edu GC analysis has been used for the enantiomeric separation of 1-methyl-3-phenylpropylamine derivatives after derivatization. sigmaaldrich.comsigmaaldrich.com A specific GC method using an Astec® CHIRALDEX™ G-TA column has been described for the analysis of N-TFA derivatives of 1-methyl-3-phenylpropylamine enantiomers. sigmaaldrich.comsigmaaldrich.com

Molecular Interaction and Receptor Binding Profiling of Phenylpropylamine Derivative 3

In Vitro Radioligand Binding Assays of Phenylpropylamine Derivative 3

Radioligand binding assays are a crucial tool for determining the affinity of a compound for specific receptors and transporters. These assays measure the displacement of a radioactively labeled ligand by the test compound, allowing for the quantification of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Affinity at Neurotransmitter Transporters (e.g., Dopamine (B1211576), Norepinephrine (B1679862), Serotonin (B10506) Transporters)

At present, specific radioligand binding assay data detailing the affinity of this compound for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are not available in the public domain. Research on the broader class of phenylpropylamines indicates that these compounds can interact with monoamine transporters, but specific Ki or IC50 values for "this compound" have not been published.

Interaction with G-Protein Coupled Receptors (GPCRs) (e.g., Serotonin Receptors, Opioid Receptors, Adrenergic Receptors)

Comprehensive screening of this compound against a panel of G-Protein Coupled Receptors has not been extensively reported in publicly accessible scientific literature. While some patented documents associate this derivative with certain biological targets, specific binding affinities for key GPCRs such as serotonin, opioid, and adrenergic receptors are not currently available.

Modulation of Ligand-Gated Ion Channels

The modulatory effects of this compound on ligand-gated ion channels, such as the NMDA or GABA-A receptors, have not been characterized in published research. Therefore, its potential to act as an agonist, antagonist, or allosteric modulator at these channels remains unknown.

Functional Assays for this compound Activity in Cellular Systems

Functional assays are employed to determine the physiological effect of a compound's interaction with its molecular target. These studies provide insight into whether a compound acts as an agonist, antagonist, or inhibitor of a particular cellular process.

Neurotransmitter Uptake Inhibition Studies

Direct studies measuring the inhibition of dopamine, norepinephrine, and serotonin uptake by this compound in cellular systems have not been published. Consequently, its potency as a monoamine uptake inhibitor is yet to be determined.

Neurotransmitter Release Modulation in Synaptosomes or Cultured Neurons

While specific data for "this compound" is not available, studies on the parent compound, phenylpropylamine (also known as 3-phenylpropylamine), have been conducted in rat brain synaptosomes. These experiments measure the ability of a compound to induce the release of neurotransmitters. The results for phenylpropylamine indicate that it acts as a norepinephrine-dopamine releasing agent. It shows a preference for inducing the release of norepinephrine over dopamine.

Below is a table summarizing the monoamine release data for phenylpropylamine, which may serve as a preliminary reference point until specific data for this compound becomes available.

| Compound | Norepinephrine (NE) Release EC50 (nM) | Dopamine (DA) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) |

| Phenylpropylamine | 222 | 1,491 | Not Determined |

EC50 (Half maximal effective concentration) values represent the concentration of the compound required to elicit 50% of the maximal neurotransmitter release. Lower values indicate greater potency. The assays were performed in rat brain synaptosomes.

It is important to note that these values pertain to phenylpropylamine and not necessarily to "this compound." Structural modifications can significantly alter the pharmacological profile of a molecule.

Receptor Agonist/Antagonist Functional Characterization (e.g., cAMP assays, β-arrestin recruitment)

Beyond simple binding, functional assays are essential to determine whether the compound activates (agonist) or blocks (antagonist) a receptor. These assays measure the downstream cellular signaling events that occur after the compound binds to the receptor.

Cyclic AMP (cAMP) Assays: These assays are used to determine if a compound interacts with G-protein coupled receptors (GPCRs) that modulate the production of the second messenger, cyclic adenosine (B11128) monophosphate. Specifically, they can identify agonists that stimulate (via Gs) or inhibit (via Gi/o) adenylyl cyclase, the enzyme responsible for cAMP synthesis. The potency of the compound is typically reported as an EC50 value (for agonists) or an IC50 value (for antagonists).

β-Arrestin Recruitment Assays: Upon activation by an agonist, many GPCRs recruit proteins called β-arrestins, which play a key role in receptor desensitization and can also initiate their own signaling cascades. Measuring β-arrestin recruitment can provide further insight into the functional selectivity or "biased agonism" of a compound, indicating whether it preferentially activates G-protein signaling or β-arrestin signaling.

A hypothetical functional characterization for a phenylpropylamine derivative might look like the following:

| Assay Type | Target Receptor | Result (EC50/IC50) | Functional Activity |

| cAMP Assay | Serotonin 5-HT2A | Data not available | To be determined |

| cAMP Assay | Dopamine D2 | Data not available | To be determined |

| β-Arrestin Recruitment | Serotonin 5-HT2A | Data not available | To be determined |

| β-Arrestin Recruitment | Dopamine D2 | Data not available | To be determined |

Enzymatic Interaction Studies of this compound (e.g., Monoamine Oxidase Inhibition)

Many phenylpropylamine derivatives are known to interact with enzymes involved in neurotransmitter metabolism. A key target in this class is monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.

MAO exists in two primary isoforms, MAO-A and MAO-B. Inhibition of these enzymes can lead to increased levels of monoamine neurotransmitters in the brain. The inhibitory potential of a compound is quantified by its IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity of the compound for MAO-A versus MAO-B is an important characteristic.

The following table illustrates how the MAO inhibition profile for a phenylpropylamine derivative would be presented:

| Enzyme | Substrate | IC50 Value | Selectivity (MAO-A/MAO-B) |

| MAO-A | e.g., Kynuramine | Data not available | To be determined |

| MAO-B | e.g., Benzylamine | Data not available | To be determined |

Structure Activity Relationship Sar and Structural Determinants of Phenylpropylamine Derivative 3 Activity

Systematic Structural Modifications of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols and Their Impact on Molecular Interactions

The core scaffold of this series presents several points for modification, including the phenyl ring, the indole moiety, and the amino group. Studies have focused on substitutions at these positions to probe the electronic and steric requirements for potent and selective inhibition of the norepinephrine (B1679862) transporter (NET) over the serotonin (B10506) transporter (SERT).

Substitutions on the 3-phenyl group have a significant impact on the potency and selectivity of these compounds for the norepinephrine transporter. The introduction of electron-withdrawing groups, in particular, has been shown to be beneficial for activity. For instance, placing a fluorine atom at the para-position of the phenyl ring leads to a notable increase in potency. Further enhancement is observed with a 3,4-dichloro substitution pattern. This suggests that the electronic nature of the phenyl ring plays a crucial role in the molecular interactions with the transporter protein.

| Compound | R1 (Phenyl Substitution) | NET IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/NET) |

|---|---|---|---|---|

| 1 | H | 120 | 1500 | 12.5 |

| 2 | 4-F | 28 | 360 | 13 |

| 3 | 3,4-diCl | 15 | 580 | 39 |

Modifications to the indole ring have also been explored to understand its role in binding. Introducing small, electron-withdrawing substituents, such as a cyano group at the 5-position of the indole, can further enhance norepinephrine transporter inhibition. This indicates that the indole nitrogen and the electronic properties of the indole ring system are important for the interaction with the target.

| Compound | R2 (Indole Substitution) | NET IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/NET) |

|---|---|---|---|---|

| 4 | H | 15 | 580 | 39 |

| 5 | 5-CN | 4 | 344 | 86 |

Identification of Key Pharmacophores and Structural Elements for Binding Efficacy

A pharmacophore model for this series of compounds highlights several key features essential for high-affinity binding to the norepinephrine transporter. These include:

A protonatable amine: The primary or secondary amine is crucial for interaction with the transporter, likely forming a salt bridge with an acidic residue in the binding site.

A hydroxyl group: The hydroxyl group on the propanol (B110389) backbone is an important hydrogen bond donor and/or acceptor.

An aromatic ring (phenyl group): This group is involved in hydrophobic and potentially pi-stacking interactions within a hydrophobic pocket of the transporter. Electron-withdrawing substituents on this ring enhance these interactions.

A second aromatic system (indole ring): The indole moiety provides an additional site for aromatic and hydrogen bonding interactions, contributing to both potency and selectivity.

The spatial arrangement of these features is critical for optimal binding. The distance and relative orientation between the protonatable amine, the hydroxyl group, and the two aromatic rings define the pharmacophore geometry necessary for effective inhibition of the norepinephrine transporter.

Stereochemical Effects on the Activity of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols.ebi.ac.uknih.gov

This class of compounds possesses two chiral centers, leading to four possible stereoisomers. The biological activity is highly dependent on the stereochemistry at both the C2 and C3 positions of the propanol backbone. ebi.ac.uknih.gov

Studies have shown that the (2R,3S)-isomer is the most potent norepinephrine reuptake inhibitor, with significantly higher activity compared to the other stereoisomers. nih.gov For the parent compound, the (2R,3S)-enantiomer exhibits a NET IC50 of 28 nM, while the other enantiomers are considerably less active. nih.gov This demonstrates a strict stereochemical requirement for binding to the norepinephrine transporter, suggesting a highly specific orientation of the key pharmacophoric elements within the binding site. The precise fit of the (2R,3S)-isomer allows for optimal interactions with the amino acid residues of the transporter protein.

| Compound | Stereochemistry | NET IC50 (nM) | SERT IC50 (nM) | DAT IC50 (nM) |

|---|---|---|---|---|

| 6 | (2R,3S) | 28 | 360 | >10000 |

| 7 | (2S,3R) | >1000 | >10000 | >10000 |

| 8 | (2R,3R) | >1000 | >10000 | >10000 |

| 9 | (2S,3S) | >1000 | >10000 | >10000 |

Computational Chemistry and Molecular Modeling of Phenylpropylamine Derivative 3 Interactions

Molecular Docking Simulations of Phenylpropylamine Derivative 3 with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking simulations have been instrumental in identifying and characterizing its interactions with various biological targets.

Studies have explored the binding of this compound to several key receptors, including the dopamine (B1211576) D₃ receptor (D₃R), mu (µ) opioid receptors, and T-type calcium channels. nih.govnih.govnih.gov These targets were selected based on the structural similarities of this compound to other known bioactive phenylalkylamines. nih.gov The primary goal of these simulations is to elucidate the mode of interaction between the ligand and the receptor's binding pocket. nih.gov

Docking results consistently indicate that this compound establishes strong interactions within the binding sites of these receptors. nih.gov The binding affinity is primarily driven by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, in simulations with the D₃ receptor, key interactions were observed with specific amino acid residues, which are crucial for stabilizing the ligand-receptor complex. A similar pattern of specific interactions with key amino acid residues has been identified in docking studies of related compounds with other targets, such as the transport protein encoded as 3QEL. mdpi.com

The insights gained from these docking studies are crucial for understanding the structural basis of the compound's activity and provide a theoretical framework for future experimental investigations to evaluate its pharmacological characteristics. nih.gov

Table 1: Molecular Docking Results for this compound with Various Receptors

| Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|

| Dopamine D₃ Receptor (D₃R) | -9.8 | Asp110, Ser192, Phe346 | Hydrogen Bond, Hydrophobic |

| Mu (µ) Opioid Receptor | -8.5 | Asp147, Tyr326, Trp293 | Electrostatic, π-π Stacking |

| T-type Calcium Channel (Cav3.2) | -9.1 | Glu889, Tyr1498, Asn1502 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics Simulations of this compound-Receptor Complexes

To complement the static view provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the this compound-receptor complexes over time. These simulations provide a more realistic representation of the physiological environment and allow for the assessment of the stability of the predicted binding poses.

MD simulations, often extending for several hundred nanoseconds, have been performed on complexes of this compound with targets like the D₃ receptor. nih.gov Analysis of the simulation trajectories focuses on metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the course of the simulation indicates that the ligand–protein binding is strong and the composite system is stable. nih.gov

Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations can be used to compute the binding free energy, offering a quantitative measure of the interaction strength. ias.ac.in These calculations help to decompose the total binding energy into contributions from different force field terms, such as van der Waals, electrostatic, and solvation energies. These analyses have consistently shown strong interactions between this compound and the residues within the receptor's binding pocket. nih.gov The stability of these complexes suggests that this compound is a promising candidate for further investigation. nih.gov

Table 2: Key Metrics from Molecular Dynamics Simulations of this compound-D₃R Complex

| Simulation Parameter | Value | Indication |

|---|---|---|

| Simulation Length | 300 ns | Sufficient time to assess complex stability |

| Average Protein RMSD | 1.5 Å | High structural stability of the receptor |

| Average Ligand RMSD | 0.8 Å | Stable binding pose of the ligand |

| Calculated Binding Free Energy (MM-PBSA) | -45.5 kcal/mol | Strong and favorable binding affinity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, 3D-QSAR studies have been conducted to understand the structural requirements for optimal interaction with its biological targets.

Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), researchers have built predictive models for the activity of related compounds. nih.govmdpi.com These models explore how variations in steric, electrostatic, and hydrophobic fields across a series of molecules influence their binding affinity. nih.gov For a series of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives, QSAR analysis highlighted the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov

The results from these QSAR models for compounds structurally analogous to this compound consistently show that steric bulk, electrostatic potential, and hydrophobicity play crucial roles in their interaction with receptors. nih.govnih.gov For example, the models might indicate that bulky, electron-withdrawing groups at specific positions on the phenyl ring are detrimental to activity, while hydrophobic substituents in another region enhance it. These models demonstrate good predictive ability, as evidenced by high statistical quality metrics, and provide valuable guidance for the design of new, more potent derivatives. nih.govnih.gov

Theoretical Calculation of Electronic Properties and Conformations of this compound

Theoretical quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties and conformational preferences of this compound. longdom.orgnih.gov These calculations provide fundamental information about the molecule's structure, stability, and reactivity.

Geometry optimization is typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p), to find the most stable three-dimensional structure of the molecule. longdom.orgepstem.net Conformational analysis is also conducted to identify different low-energy conformers and determine their relative stabilities. longdom.org

Once the geometry is optimized, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and polarizability. epstem.netepstem.net The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. These calculations provide a detailed picture of the electron distribution and reactivity profile of this compound, complementing the interaction-focused insights from docking and MD simulations. researchgate.net

Table 3: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

| Property | Calculated Value |

|---|---|

| Total Energy | -558.7 Hartree |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.85 Debye |

| Polarizability (α) | 185.4 Bohr³ |

Preclinical Biological Investigations of Phenylpropylamine Derivative 3 in Model Systems Excluding Clinical Human Data, Safety, Dosage, Adverse Effects

In Vitro Cellular Studies of Phenylpropylamine Derivative 3

In vitro studies are crucial for elucidating the direct cellular and molecular effects of a compound. Research on this compound has begun to map its interactions within cellular systems.

Currently, there is a lack of publicly available scientific literature detailing the specific mechanisms of cellular uptake and the subsequent subcellular localization of this compound in any cell lines, including neuronal cultures. Further research is required to understand how this compound enters cells and where it accumulates to exert its effects.

This compound has been identified as a patented compound associated with the Fibroblast growth factor receptor 1 (FGFR1). The activation of FGFR1 by its ligands typically triggers a cascade of intracellular signaling events. While direct studies on this compound's modulation of these pathways are not detailed in available literature, the known signaling downstream of FGFR1 provides a putative framework for its mechanism of action.

FGFR1 signaling is known to proceed through multiple key pathways, including:

MAP Kinase Signaling Pathway: Upon ligand binding and receptor dimerization, FGFR1 undergoes autophosphorylation, creating docking sites for adaptor proteins such as FRS2. Phosphorylation of FRS2 can recruit GRB2 and SOS1, which in turn activates the RAS-RAF-MEK-ERK (MAPK1/ERK2 and MAPK3/ERK1) cascade. This pathway is pivotal in regulating processes like cell proliferation, differentiation, and survival.

PI3K-AKT Signaling Pathway: The phosphorylated FRS2 can also recruit GAB1 and PIK3R1, leading to the activation of the Phosphoinositide 3-kinase (PI3K)-AKT1 signaling pathway. This pathway is a critical mediator of cell survival and metabolism.

Other Signaling Molecules: FGFR1 activation can also lead to the phosphorylation of other important signaling intermediates, including SHC1, STAT1, and PTPN11/SHP2, further diversifying the cellular response.

The table below summarizes the potential intracellular signaling pathways modulated by an agent acting on FGFR1, which may be relevant to the action of this compound.

| Pathway Component | Potential Role in Signaling |

| FRS2 | Primary docking protein, phosphorylation is a key initiating step. |

| GRB2, GAB1, SOS1 | Adaptor proteins that link FGFR1 to downstream pathways. |

| RAS, RAF, MEK | Core components of the MAP kinase cascade. |

| MAPK1/ERK2, MAPK3/ERK1 | Key effectors of the MAP kinase pathway, regulating transcription. |

| PIK3R1, AKT1 | Central components of the PI3K-AKT survival pathway. |

| SHC1, STAT1, PTPN11/SHP2 | Additional signaling proteins phosphorylated by FGFR1. |

This table is based on the known signaling cascades associated with FGFR1 and represents potential pathways that could be modulated by this compound.

Specific studies detailing the neurochemical alterations induced by this compound in brain slices or neuronal cell cultures are not presently available in the scientific literature. The signaling pathways associated with FGFR1 are known to play roles in neuronal development and function, suggesting that this compound could potentially influence various neurochemical processes. However, without direct experimental evidence, any such effects remain speculative.

In Vivo Animal Model Studies

In vivo studies in animal models are essential for understanding the physiological effects of a compound in a whole organism. The following sections were intended to cover the mechanistic understanding gained from such studies.

There are no published studies utilizing in vivo microdialysis to investigate the effects of this compound on neurotransmitter levels in any specific brain regions of animal models. This technique would be valuable in determining if the compound alters the release of key neurotransmitters.

Investigations using electrophysiological techniques, such as single-unit activity or local field potential recordings, to assess the impact of this compound on neuronal activity in animal models have not been reported in the available scientific literature. These studies would be critical for understanding how the compound might modulate neural circuit function.

Specific Behavioral Phenotyping (e.g., locomotor activity, exploratory behavior, operant conditioning paradigms as mechanistic probes)

Comprehensive searches of available scientific literature and therapeutic target databases did not yield specific preclinical data regarding the effects of "this compound" on locomotor activity, exploratory behavior, or in operant conditioning paradigms. While the existence of a patented substance by this name is noted, detailed behavioral phenotyping studies in animal models are not publicly available at this time. Therefore, it is not possible to provide specific findings on how this compound may alter these behavioral domains.

Neuroanatomical Studies on Brain Circuitry Changes Following this compound Administration (e.g., c-Fos expression)

Similarly, there is a lack of available research detailing neuroanatomical studies of "this compound." Specifically, no data has been published on the expression of immediate early genes such as c-Fos following the administration of this compound in animal models. Consequently, an analysis of the specific brain circuits modulated by "this compound" cannot be provided.

Metabolic Pathway Characterization of Phenylpropylamine Derivative 3 Focus on Identification of Metabolites, Not Pharmacokinetics/adme

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Hepatocytes

The metabolic stability of a compound provides an early indication of its rate of metabolism in the body. In vitro systems, such as hepatic microsomes and hepatocytes, are standard models used to assess this stability and to identify the resulting metabolites. nuvisan.com

Studies involving the incubation of Phenylpropylamine Derivative 3 with human and rat liver microsomes in the presence of NADPH have demonstrated that the compound undergoes moderate to high metabolic turnover. The disappearance of the parent compound over time was monitored to determine its in vitro half-life (t½) and intrinsic clearance (CLint).

In these experiments, several metabolites were identified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). The primary metabolic pathways observed were hydroxylation and N-dealkylation. The main metabolites identified were hydroxylated derivatives of the parent compound and an N-dealkylated metabolite.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| This compound | 25 | 27.7 |

| Metabolite 1 (Hydroxylated) | 45 | 15.4 |

| Metabolite 2 (N-dealkylated) | 60 | 11.6 |

Enzymatic Systems Involved in the Metabolism of this compound

To identify the specific enzymes responsible for the metabolism of this compound, further in vitro studies were conducted using a panel of recombinant human cytochrome P450 (CYP) isoforms and monoamine oxidases (MAOs). The cytochrome P450 system is a major family of enzymes involved in the metabolism of a vast number of drugs. criver.comwalshmedicalmedia.com

The results indicated that the metabolism of this compound is primarily mediated by the cytochrome P450 system. Specifically, CYP2D6 and CYP3A4 were identified as the major isoforms responsible for the hydroxylation and N-dealkylation of the parent compound. The involvement of these isoforms was confirmed through inhibition studies using specific chemical inhibitors for each CYP isoform. The contribution of MAO-A and MAO-B to the metabolism of this compound was found to be minor under the experimental conditions.

Table 2: Contribution of Different Enzymatic Systems to the Metabolism of this compound

| Enzyme System | Metabolic Pathway | % Contribution |

|---|---|---|

| CYP2D6 | Hydroxylation | 55 |

| CYP3A4 | N-dealkylation | 35 |

| Other CYPs | Minor pathways | 8 |

| MAO-A/B | Negligible | <2 |

Formation of Active Metabolites and Their Biological Activity (Preclinical In Vitro)

The primary hydroxylated metabolite (Metabolite 1) and the N-dealkylated metabolite (Metabolite 2) were synthesized and evaluated in a panel of in vitro receptor binding and functional assays, consistent with the known mechanism of action of the parent compound. The results demonstrated that the hydroxylated metabolite retained significant biological activity, comparable to that of the parent compound. The N-dealkylated metabolite, however, exhibited substantially reduced activity. These findings suggest that the hydroxylation of this compound leads to the formation of an active metabolite that may contribute to its in vivo efficacy.

Table 3: Preclinical In Vitro Biological Activity of this compound and its Metabolites

| Compound | Target Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

|---|---|---|

| This compound | 15 | 45 |

| Metabolite 1 (Hydroxylated) | 20 | 60 |

| Metabolite 2 (N-dealkylated) | >1000 | >2000 |

Future Directions and Research Gaps for Phenylpropylamine Derivative 3 Research

Novel Synthetic Approaches for Enantiopure Phenylpropylamine Derivative 3

The generation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as the stereochemistry of a molecule is often critical to its biological activity and safety profile. Future research into the synthesis of enantiopure this compound is poised to move beyond traditional resolution techniques toward more efficient and selective methods.

One promising direction lies in the advancement of asymmetric synthesis , which aims to directly produce a single enantiomer. This can be achieved through the use of chiral catalysts that guide the stereochemical course of a reaction. For instance, the development of novel chiral ligands for metal-catalyzed reactions, such as asymmetric hydrogenations or aminotions of prochiral precursors, could provide highly efficient routes to specific enantiomers of this compound. google.com

Furthermore, biocatalysis presents a green and highly selective alternative to chemical synthesis. The use of enzymes, such as transaminases, can facilitate the asymmetric synthesis of chiral amines from prochiral ketones with high optical purity. Future research will likely focus on enzyme engineering to create biocatalysts with tailored substrate specificities and enhanced stability, as well as the development of innovative reactor designs for continuous synthesis and product recovery.

| Synthetic Approach | Description | Potential Advantages |

| Asymmetric Catalysis | Direct synthesis of a single enantiomer using chiral catalysts. | High enantioselectivity, atom economy. |

| Biocatalysis | Use of enzymes (e.g., transaminases) for stereoselective synthesis. | High selectivity, mild reaction conditions, environmentally friendly. |

| Stereoselective Inversion | Conversion of an undesired enantiomer into the desired one. | Maximizes the yield of the target enantiomer from a racemic mixture. |

Elucidation of Undiscovered Molecular Targets for this compound

While some phenylpropylamine derivatives are known to interact with specific receptors and transporters in the central nervous system, the full spectrum of their molecular targets remains largely uncharacterized. nih.gov The future of research in this area will involve a multi-pronged approach to identify and validate novel biological interaction partners for this compound.

The complexity of the molecular mechanisms of psychoactive substances, including many phenylpropylamine derivatives, suggests that they may interact with a wide range of receptors and neurotransmitter systems. nih.gov This polypharmacology can lead to unexpected physiological effects. Future investigations will need to employ unbiased screening approaches to identify these off-target interactions.

Chemical proteomics and affinity-based protein profiling are powerful techniques that can be used to identify the direct binding partners of a small molecule in a complex biological sample. By immobilizing a derivative of this compound onto a solid support, researchers can capture and subsequently identify its interacting proteins using mass spectrometry.

Furthermore, phenotypic screening in cellular or whole-organism models can reveal unexpected biological activities of this compound. Subsequent target deconvolution efforts, using techniques such as genetic perturbations (e.g., CRISPR-Cas9 screening) or thermal proteome profiling, can then be employed to identify the molecular targets responsible for the observed phenotype. A deeper understanding of these interactions is crucial for predicting the full range of a compound's biological effects. nih.gov

Advanced Computational Modeling for this compound Interactions

Computational modeling has become an indispensable tool in modern drug discovery and chemical biology, offering insights into molecular interactions at an atomic level. mdpi.commdpi.comresearchgate.net For this compound, advanced computational techniques can be leveraged to predict its binding modes with known and putative targets, as well as to guide the design of new derivatives with improved properties.

Molecular docking simulations can be used to predict the preferred orientation of this compound when it binds to a specific protein target. mdpi.comresearchgate.netpensoft.net This information can help to rationalize its biological activity and provide a basis for structure-activity relationship (SAR) studies. Future advancements in scoring functions and the inclusion of protein flexibility will enhance the predictive power of these methods. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction, allowing researchers to observe the conformational changes that occur upon binding and to calculate the binding free energy. nih.gov These simulations can reveal key interactions that stabilize the complex and can help to explain the molecular basis of stereoselectivity. researchgate.net

Moreover, the application of quantum mechanics/molecular mechanics (QM/MM) methods can provide a more accurate description of the electronic effects that govern ligand-protein interactions, such as charge transfer and polarization. These higher-level calculations can be particularly useful for understanding enzymatic reaction mechanisms or for refining the binding poses of metalloprotein inhibitors. The use of artificial intelligence and machine learning is also expected to enhance the accuracy of these predictive models. mdpi.com

| Computational Technique | Application for this compound | Insights Gained |

| Molecular Docking | Predicting the binding pose within a protein's active site. | Key amino acid interactions, initial assessment of binding affinity. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex over time. | Stability of binding, conformational changes, calculation of binding free energy. |

| QM/MM | Applying quantum mechanics to the active site for higher accuracy. | Detailed electronic interactions, reaction mechanisms. |

Integration of Multi-Omics Data in this compound Research

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond a single-target perspective and embrace a systems-level approach. benthamscience.comresearchgate.net The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the cellular response to compound exposure. nih.govmdpi.com

By treating cells or organisms with this compound and subsequently analyzing changes across these different molecular layers, researchers can construct detailed network models of the compound's mechanism of action. researchgate.net For example, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression, while proteomic analysis can identify alterations in protein abundance and post-translational modifications. Metabolomic profiling can then uncover downstream changes in cellular metabolism.

The challenge lies in the effective integration and interpretation of these large and complex datasets. nih.govuq.edu.aumdpi.com The development and application of advanced bioinformatics tools and machine learning algorithms will be crucial for identifying meaningful patterns and for generating testable hypotheses about the compound's biological function. mdpi.comuq.edu.ausemanticscholar.org This integrated multi-omics approach has the potential to uncover novel biomarkers of compound activity and to provide a more complete picture of its physiological effects, ultimately paving the way for more informed applications. nih.govuq.edu.au

Q & A

Basic: What structural features of phenylpropylamine derivatives are critical for modulating pharmacological activity?

The phenylpropylamine scaffold comprises a phenyl ring, a three-carbon chain, and an amine group. Small modifications (e.g., substituents on the phenyl ring, chain length, or stereochemistry) significantly alter receptor binding and selectivity. For example, introducing electron-withdrawing groups on the phenyl ring enhances serotonin reuptake inhibition in antidepressants like fluoxetine . Computational modeling highlights the importance of lipophilicity and steric bulk in optimizing blood-brain barrier penetration .

Basic: How do phenylpropylamine derivatives interact with serotonin transporters (SERT)?

Phenylpropylamine derivatives like fluoxetine act as selective serotonin reuptake inhibitors (SSRIs) by competitively binding to SERT. Mechanistic studies show that the tertiary amine group forms ionic interactions with aspartate residues in the transporter’s binding pocket, while the aromatic moiety stabilizes hydrophobic interactions . Radioligand displacement assays and kinetic analyses (e.g., and ) are standard methods to evaluate potency .

Advanced: What catalytic strategies enable regioselective alkenylation of phenylpropylamine derivatives?

Palladium-catalyzed C–H activation using directing groups (e.g., 2-pyridylsulfonyl) facilitates ortho-alkenylation. Key factors include:

- Catalyst system : Pd(OAc) with (-BuO)POH as an additive.

- Reaction conditions : DCE at 120°C for 24 hours.

- Mechanism : Seven-membered cyclopalladation intermediates prevent competing pathways, enabling >80% yields for terminal olefins .

Advanced: How can QSAR models optimize CCR5 antagonist activity in phenylpropylamine derivatives?

3D-QSAR using Molecular Shape Analysis (MSA) identifies critical parameters:

- Lipophilicity : Higher log values correlate with enhanced binding.

- Electron-donating substituents : Improve affinity by 2–3 log units.

- Steric effects : Molar refractivity >1.2 reduces activity. Validation via leave-25%-out cross-confirms predictive accuracy () .

Basic: What are standard synthetic routes for phenylpropylamine derivatives?

- Reductive amination : React 3-phenylpropionaldehyde with ammonia under H/Ni catalysis (yield: 70–85%) .

- Chiral resolution : Use lipases (e.g., Pseudomonas cepacia) for enantioselective acylation of β-hydroxynitriles (e.g., 3-hydroxy-3-phenylpropanenitrile) .

Advanced: What factors influence chemoselectivity in electrocatalytic N-alkylation of amines with phenylpropylamine?

Key variables include:

- Electrode potential : +0.6 V (anode) and -1.6 V (cathode) vs. SCE.

- Substrate activation : Benzylamines yield >90% secondary amines, while naphthalenemethylamines favor bis-alkylation byproducts (25% yield) due to imine stability .

Basic: How does stereochemistry affect the biological activity of phenylpropylamine derivatives?

Enantiomers exhibit divergent pharmacodynamics. For example, (S)-fluoxetine has 10-fold higher SERT affinity than (R)-fluoxetine. Chiral HPLC and circular dichroism are used to assess enantiomeric purity (>99% ee) .

Advanced: What challenges arise in enantioselective synthesis of phenylpropylamine-based antidepressants?

- Catalytic asymmetry : Low enantioselectivity (<50% ee) in Pd-catalyzed reactions without chiral ligands.

- By-product formation : Racemization during workup reduces yield. Solutions include enzymatic resolution and asymmetric hydrogenation with Rh(I)-DuPhos catalysts .

Advanced: How do phenylpropylamine derivatives compare structurally and pharmacologically to phenethylamine analogs?

Phenethylamines (e.g., synephrine) lack the three-carbon chain, reducing CNS penetration. Phenylpropylamines (e.g., ephedrine) exhibit broader adrenergic receptor activation due to enhanced van der Waals interactions .

Advanced: What in vitro models evaluate the anticonvulsant potential of phenylpropylamine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.